molecular formula C28H37N5O7S B12112509 Tyr-D-ala-gly-phe-met

Tyr-D-ala-gly-phe-met

Cat. No.: B12112509
M. Wt: 587.7 g/mol
InChI Key: MHNSNPIYASDSCR-UHFFFAOYSA-N
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Description

Tyr-D-ala-gly-phe-met is a synthetic peptide composed of five amino acids: tyrosine (Tyr), D-alanine (D-ala), glycine (gly), phenylalanine (phe), and methionine (met). This peptide is known for its role in mimicking the structure and function of naturally occurring opioid peptides, which are involved in pain modulation and other physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-D-ala-gly-phe-met typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino group of the incoming amino acid is activated using reagents like carbodiimides or uronium salts, facilitating the formation of a peptide bond with the carboxyl group of the growing chain.

    Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA), exposing the functional groups for further reactions.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like hydrofluoric acid (HF) or TFA.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Tyr-D-ala-gly-phe-met can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Tyr-D-ala-gly-phe-met has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.

    Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential as an analgesic due to its opioid-like properties, making it a candidate for pain management therapies.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

Tyr-D-ala-gly-phe-met exerts its effects by binding to opioid receptors in the central nervous system. These receptors are part of the G-protein coupled receptor (GPCR) family and include mu, delta, and kappa subtypes. Upon binding, the peptide activates intracellular signaling pathways that lead to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels. This results in decreased neuronal excitability and reduced perception of pain.

Comparison with Similar Compounds

Similar Compounds

    Leu-enkephalin: Tyr-gly-gly-phe-leu

    Met-enkephalin: Tyr-gly-gly-phe-met

    Dermorphin: Tyr-D-ala-phe-gly-tyr-pro-ser-NH2

    Dermenkephalin: Tyr-D-met-phe-his-leu-met-asp-NH2

Uniqueness

Tyr-D-ala-gly-phe-met is unique due to the presence of D-alanine, which enhances its resistance to enzymatic degradation compared to its L-alanine counterpart. This modification increases the peptide’s stability and prolongs its biological activity, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSNPIYASDSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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